molecular formula C21H22D3N B602554 Terbinafine-d3(N-methyl-d3) CAS No. 1133210-36-2

Terbinafine-d3(N-methyl-d3)

Cat. No.: B602554
CAS No.: 1133210-36-2
M. Wt: 294.46
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Description

Principles of Deuterium (B1214612) Substitution in Chemical and Biological Systems

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in addition to the single proton found in protium (B1232500) (¹H), the most common hydrogen isotope. This additional mass leads to a stronger chemical bond when deuterium replaces hydrogen in a molecule. unam.mx This seemingly subtle difference has significant consequences for chemical reactions and biological processes, a phenomenon known as the kinetic isotope effect (KIE). unam.mx The C-D bond is stronger and requires more energy to break than a C-H bond, which can slow down reactions where this bond cleavage is the rate-determining step. unam.mxnih.gov

In biological systems, this principle is particularly relevant to metabolic processes, many of which involve the enzymatic breaking of C-H bonds. nih.gov By strategically replacing hydrogen with deuterium at a site of metabolic activity on a drug molecule, the rate of metabolism at that position can be reduced. medchemexpress.com This can lead to a longer half-life of the drug in the body, potentially improving its therapeutic efficacy and allowing for different dosing regimens. unam.mx This approach, known as "deuteration," is an increasingly utilized strategy in medicinal chemistry to enhance the pharmacokinetic profiles of pharmaceuticals. medchemexpress.com The substitution of deuterium for hydrogen is a powerful tool for modulating the metabolic fate of a compound without altering its fundamental pharmacological properties. nih.govnih.gov

Overview of Terbinafine (B446) and its Chemical Context

Terbinafine is a synthetic antifungal agent belonging to the allylamine (B125299) class of compounds. nih.govhres.ca It is widely used for the treatment of fungal infections of the skin and nails caused by dermatophytes. hres.cadrugbank.com The chemical name for terbinafine is (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethylamine. nih.gov It is a lipophilic molecule, a characteristic that allows it to accumulate in the skin, nails, and fatty tissues. drugbank.com

The primary mechanism of action of terbinafine is the specific inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. hres.cahres.ca Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the intracellular accumulation of squalene, leads to fungal cell death. hres.cahres.ca An important feature of terbinafine's action is its high selectivity for the fungal enzyme over its mammalian counterpart. caymanchem.com

Table 1: Chemical and Physical Properties of Terbinafine

Property Value
Molecular Formula C21H25N
Molecular Weight 291.4 g/mol nih.gov
pKa 7.10 hres.ca
LogP (octanol/water) 6.0 mdpi.com
Appearance White to off-white crystalline powder (as hydrochloride salt) hres.ca

Rationale for Deuteration of Terbinafine at the N-methyl Position (Terbinafine-d3(N-methyl-d3))

Terbinafine-d3(N-methyl-d3) is a deuterated version of terbinafine where the three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. medchemexpress.comcaymanchem.com This specific isotopic labeling is primarily intended for use as an internal standard in quantitative analyses, such as those performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

The rationale for using a deuterated internal standard lies in its chemical and physical similarity to the non-labeled analyte (terbinafine). During sample preparation and analysis, the deuterated standard behaves almost identically to the target compound, allowing for accurate correction of any analyte loss that may occur. However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the non-labeled compound by the mass spectrometer. This allows for precise and accurate quantification of terbinafine in various biological matrices. caymanchem.com

Furthermore, the deuteration at the N-methyl group is strategic. N-demethylation is a known metabolic pathway for many drugs containing an N-methyl moiety. nih.gov By replacing the hydrogens on the methyl group with deuterium, the C-D bonds are stronger than the C-H bonds, which can slow down this metabolic process due to the kinetic isotope effect. nih.gov While the primary application of Terbinafine-d3(N-methyl-d3) is as an internal standard, the principle of deuteration at this position is also relevant to studies investigating the metabolic stability and pharmacokinetic profile of terbinafine. medchemexpress.comcaymanchem.com

Properties

CAS No.

1133210-36-2

Molecular Formula

C21H22D3N

Molecular Weight

294.46

Purity

98% by HPLC; 98% atom D;

Related CAS

91161-71-6 (unlabelled);  78628-80-5 (unlabelled hydrochloride)

tag

Terbinafine

Origin of Product

United States

Synthesis and Comprehensive Characterization of Terbinafine D3 N Methyl D3 Analogues

Methodologies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a field of growing interest due to the value of deuterated compounds in various scientific domains, including medicinal and biological sciences. rsc.org A variety of methods have been developed to achieve this, ranging from straightforward acid/base-catalyzed exchange reactions to more sophisticated metal-catalyzed processes. rsc.orgbeilstein-journals.org

Common strategies for deuterium incorporation include:

Direct H/D Exchange: This method involves the exchange of protons for deuterons, often facilitated by an acid or base catalyst in the presence of a deuterium source like deuterium oxide (D₂O). simsonpharma.com This approach is particularly effective for protons that are enolizable. beilstein-journals.org

Use of Deuterated Reagents: The synthesis can be carried out using reagents that are already deuterated. simsonpharma.com For instance, deuterated methylating agents like deuterated methyl iodide (CD₃I) can be used to introduce a deuterated methyl group.

Metal-Catalyzed Deuteration: Transition metal catalysts, such as palladium, can facilitate the direct exchange of C-H bonds with C-D bonds. beilstein-journals.org This method is advantageous as it often doesn't require pre-functionalization of the molecule. rsc.org

Photochemical Deuteration: The use of light, either UV or visible, can promote the deuteration of organic molecules under mild conditions. rsc.orgrsc.org This technique is still emerging but shows promise for the late-stage deuteration of complex structures. rsc.org

Enzymatic Synthesis: Enzymes can be employed to selectively introduce deuterium at specific positions within a molecule, offering high precision. simsonpharma.com

The choice of method depends on the specific molecule, the desired position of deuteration, and the required isotopic purity.

Synthetic Pathways for N-methyl-d3 Labeled Compounds, Specifically Terbinafine-d3(N-methyl-d3)

The synthesis of Terbinafine-d3(N-methyl-d3) involves the specific introduction of a trideuteriomethyl group onto the nitrogen atom of the terbinafine (B446) backbone. A common and effective method for achieving this is through the use of a deuterated methylating agent.

A plausible synthetic route would involve the reaction of the precursor, desmethylterbinafine, with a deuterated methyl source. Desmethylterbinafine can be synthesized through established routes for terbinafine, followed by N-demethylation. The subsequent N-methylation with a deuterated reagent introduces the N-methyl-d3 group.

One such deuterated methylating agent is deuterated methyl iodide (CD₃I). The reaction of desmethylterbinafine with CD₃I, typically in the presence of a non-nucleophilic base like potassium carbonate in a suitable solvent such as dimethylformamide, would yield Terbinafine-d3(N-methyl-d3). This method is analogous to the synthesis of other N-methyl-d3 labeled compounds, such as N-Methyltryptamine-d3.

Another approach involves the use of deuterated methylamine (B109427) (CD₃NH₂) or its salts. google.com The synthesis of deuterated methylamine itself can be achieved by methods such as the reduction of deuterated nitromethane. googleapis.com This deuterated methylamine can then be incorporated into the terbinafine structure through established synthetic procedures for forming the N-methyl bond.

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment

Following the synthesis of Terbinafine-d3(N-methyl-d3), it is crucial to verify the isotopic enrichment and confirm the precise location of the deuterium atoms. This is accomplished using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

High-Resolution Mass Spectrometry for Isotopic Enrichment Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net By providing highly accurate mass measurements, HRMS can distinguish between the unlabeled compound and its deuterated isotopologues. nih.gov

In the analysis of Terbinafine-d3(N-methyl-d3), the mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound. The isotopic enrichment can be calculated by comparing the relative abundances of the ion peaks for the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species. nih.govresearchgate.net For a successful synthesis, the peak corresponding to the d3 isotopologue should be the most abundant.

Table 1: Illustrative HRMS Data for Terbinafine-d3(N-methyl-d3) Isotopic Purity Assessment

IsotopologueTheoretical m/zObserved Abundance (%)
Terbinafine (d0)292.2060< 1%
Terbinafine-d1293.2123≤ 1%
Terbinafine-d2294.2185≤ 1%
Terbinafine-d3295.2248≥ 98%

Note: The m/z values are illustrative and would be determined experimentally. The abundances are typical for a high-purity deuterated standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the exact position of the deuterium atoms within the molecule. rsc.org Both ¹H NMR and ¹³C NMR are utilized for this purpose.

In the ¹H NMR spectrum of Terbinafine-d3(N-methyl-d3), the signal corresponding to the N-methyl protons would be significantly diminished or absent, confirming the replacement of hydrogen with deuterium at this position. nih.gov

¹³C NMR spectroscopy provides further confirmation. The carbon atom of the N-methyl-d3 group will exhibit a characteristic multiplet signal due to coupling with the three deuterium atoms (a 1:3:6:7:6:3:1 septet, though often observed as a broadened multiplet). nih.gov Additionally, the chemical shift of this carbon will be slightly upfield compared to the corresponding carbon in unlabeled terbinafine, an effect known as an isotope shift. cdnsciencepub.com

Deuterium NMR (²H NMR) can also be employed to directly observe the deuterium signal, providing unambiguous evidence of its presence and location. nih.govsigmaaldrich.com The ²H NMR spectrum would show a resonance at the chemical shift corresponding to the N-methyl position.

Table 2: Illustrative NMR Data for Terbinafine-d3(N-methyl-d3) Characterization

NucleusUnlabeled Terbinafine (ppm)Terbinafine-d3(N-methyl-d3) (ppm)Expected Observation
¹H (N-CH₃)~2.2Absent or significantly reducedConfirms deuteration at N-methyl group
¹³C (N-CH₃)~42~41.5 (multiplet)Confirms deuteration and position via isotope shift and coupling
²H (N-CD₃)N/A~2.2Direct detection of deuterium at the N-methyl position

Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions.

The combination of these advanced analytical techniques provides a comprehensive characterization of the synthesized Terbinafine-d3(N-methyl-d3), ensuring its isotopic purity and structural integrity.

Advanced Analytical Methodologies Employing Terbinafine D3 N Methyl D3 As a Quantitative Internal Standard

Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Terbinafine (B446) Quantification

The development of a reliable LC-MS/MS method is a multi-step process that involves the careful optimization of sample handling, chromatographic conditions, and mass spectrometric detection parameters. The integration of Terbinafine-d3(N-methyl-d3) from the outset is critical for creating a robust and reproducible assay.

The primary goal of sample preparation is to extract terbinafine from a complex biological matrix, such as plasma, serum, or tissue, while removing interfering substances. The internal standard, Terbinafine-d3(N-methyl-d3), is added to the sample at a known concentration at the beginning of the extraction process. This allows it to account for any loss of the analyte during subsequent steps.

Common extraction techniques employed in methods for terbinafine quantification include:

Protein Precipitation (PPT): This is a rapid and straightforward technique where a solvent like acetonitrile (B52724) is added to a plasma sample. nih.govresearchgate.net This denatures and precipitates the plasma proteins, while terbinafine and its deuterated internal standard remain in the supernatant. The supernatant can then be directly injected or further processed. nih.gov One validated method utilized acetonitrile for protein precipitation, selecting Terbinafine-d7 as the internal standard. researchgate.net

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte and internal standard from the aqueous sample matrix into an immiscible organic solvent. A mixture of ethyl acetate (B1210297) and n-hexane (80:20, v/v) has been successfully used to extract terbinafine and a deuterated internal standard from as little as 100 μL of human plasma. researchgate.netresearchgate.net Another LLE method used a mixture of methyl tertiary butyl ether and hexane. nih.gov

Solid-Phase Extraction (SPE): SPE provides a high degree of selectivity and concentration, resulting in very clean extracts. A method using SPE achieved a mean recovery of 84.3% for terbinafine from human plasma. nih.gov

The choice of technique depends on the required sensitivity, sample matrix complexity, and desired throughput. In all cases, the consistent recovery of Terbinafine-d3(N-methyl-d3) relative to terbinafine is paramount for accurate quantification.

Chromatographic separation is essential to resolve terbinafine from other endogenous and exogenous compounds in the extract, thereby minimizing matrix effects during mass spectrometric detection. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically used.

Key components of the chromatographic strategy include:

Analytical Column: C18 columns are widely employed for their ability to retain and separate nonpolar compounds like terbinafine. researchgate.netresearchgate.net For instance, a BEH C18 column (50 × 2.1 mm, 1.7 μm) has been used in a high-throughput UPLC method. researchgate.netresearchgate.net

Mobile Phase: The mobile phase usually consists of an aqueous component and an organic solvent. The organic phase is often acetonitrile or methanol, while the aqueous phase typically contains additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and promote ionization. researchgate.netresearchgate.net One method employed an isocratic elution with acetonitrile and 8.0 mM ammonium formate (pH 3.5) at a ratio of 85:15 (v/v). researchgate.netresearchgate.net Another used a gradient program with 0.1% formic acid in water and methanol. researchgate.net

Ideally, the deuterated internal standard, Terbinafine-d3(N-methyl-d3), co-elutes with or has a retention time extremely close to the unlabeled terbinafine. This ensures that both compounds experience the same chromatographic conditions and any potential ionization suppression or enhancement from the matrix at that specific retention time, which is critical for the internal standard to provide accurate correction.

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

For terbinafine, analysis is performed in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ serves as the precursor ion. The chemical structure of terbinafine leads to predictable fragmentation patterns upon collision-induced dissociation (CID).

Terbinafine: The precursor ion is [C₂₁H₂₅N + H]⁺, which has a mass-to-charge ratio (m/z) of approximately 292.2. A common and stable fragment is the naphthylmethyl ion (C₁₁H₉), resulting from cleavage of the bond between the nitrogen and the CH₂-naphthalene group, which appears at m/z 141.1. researchgate.netresearchgate.netnih.govresearchgate.net

Terbinafine-d3(N-methyl-d3): As the deuterium (B1214612) atoms are on the N-methyl group, the precursor ion is [C₂₁H₂₂D₃N + H]⁺, with an expected m/z of approximately 295.2. The fragmentation pathway that produces the m/z 141.1 product ion is unaffected by this specific deuteration. Therefore, a suitable MRM transition for Terbinafine-d3(N-methyl-d3) would be m/z 295.2 → 141.1.

In studies using other deuterated analogs, such as Terbinafine-d7, the transitions reflect the different labeling position and mass. For example, the transition m/z 299.1 → 148.2 has been reported for Terbinafine-d7, indicating the fragmentation occurs on the deuterated portion of the molecule in that specific analog. researchgate.netresearchgate.net The selection of unique, intense, and stable MRM transitions for both the analyte and the internal standard is fundamental to the selectivity of the LC-MS/MS method.

Table 1: Example MRM Transitions for Terbinafine and its Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Terbinafine292.2141.1 researchgate.net
Terbinafine-d7299.1148.2 researchgate.net
Terbinafine292.5141.1 researchgate.net
Terbinafine-d7299.5148.1 researchgate.net
Terbinafine-d3(N-methyl-d3) (Expected)295.2141.1

Chromatographic Separation Strategy Development for Terbinafine and its Deuterated Analog

Validation of Analytical Methods Incorporating Terbinafine-d3(N-methyl-d3) as an Internal Standard

Method validation is a regulatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose. The use of Terbinafine-d3(N-methyl-d3) is integral to achieving the stringent acceptance criteria for linearity, sensitivity, accuracy, and precision.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. To assess this, calibration standards are prepared by spiking a blank biological matrix with known concentrations of terbinafine and a constant concentration of Terbinafine-d3(N-methyl-d3). A calibration curve is generated by plotting the peak area ratio (terbinafine/terbinafine-d3) against the concentration of terbinafine.

The performance of the curve is evaluated by the correlation coefficient (r²), which should ideally be close to 1.0. Various studies using deuterated internal standards have demonstrated excellent linearity for terbinafine quantification over wide concentration ranges. For example, one UPLC-MS/MS method was linear from 1.00 to 2000 ng/mL with a correlation coefficient (r²) of ≥ 0.9984. researchgate.netresearchgate.net Another method showed linearity in the range of 5.11 to 3014.19 ng/mL. nih.gov The use of a stable isotope-labeled internal standard is crucial for maintaining this linearity by correcting for any non-linear effects arising from the matrix or detector saturation.

Table 2: Reported Linearity Ranges for Terbinafine Quantification using LC-MS/MS

Linear Range (ng/mL)Correlation Coefficient (r²)Internal Standard UsedReference
1.00–2000≥ 0.9984Terbinafine-d7 researchgate.netresearchgate.net
2.00–1200Not ReportedTerbinafine-d7 researchgate.net
5.11–3014.19Not ReportedNaftifine nih.gov
5–2000Not ReportedStable isotope labeled terbinafine nih.gov
20–100≥ 0.998Not specified bioline.org.br

The analytical sensitivity of a method is defined by its Lower Limit of Quantification (LOQ), which is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. A low LOQ is often required for pharmacokinetic studies where drug concentrations can fall to very low levels.

The use of Terbinafine-d3(N-methyl-d3) as an internal standard enhances signal-to-noise ratios and corrects for variability at low concentrations, thereby improving the achievable LOQ. Different LC-MS/MS methods have reported varying LOQs depending on the sample volume, extraction efficiency, and instrumentation. A highly sensitive method for terbinafine in human and minipig plasma reported an LOQ of 0.0679 ng/mL using only 0.08 mL of plasma. nih.govnih.gov Other validated methods have established LOQs of 1.0 ng/mL and 5.11 ng/mL, which are sufficient for bioequivalence studies. researchgate.netnih.gov The ability to achieve a low and consistent LOQ is a direct benefit of incorporating a high-quality, stable isotope-labeled internal standard like Terbinafine-d3(N-methyl-d3) into the analytical method.

Determination of Analytical Accuracy and Precision (Intra-day and Inter-day)

The reliability of a bioanalytical method hinges on its accuracy and precision, which are rigorously evaluated during method validation. Accuracy reflects how close a measured value is to the true value, while precision measures the reproducibility of the results. These parameters are assessed through intra-day (within a single day) and inter-day (across multiple days) analyses of quality control (QC) samples at various concentration levels.

The use of a deuterated internal standard like Terbinafine-d3 is crucial in achieving high accuracy and precision. Because the internal standard is chemically almost identical to the analyte (terbinafine), it co-elutes and experiences similar ionization efficiency and potential suppression or enhancement from the sample matrix. This co-behavior allows for reliable correction of any variations that may occur during the analytical process.

Several studies have demonstrated the excellent performance of methods utilizing deuterated terbinafine. For instance, in a method developed for the determination of terbinafine in human plasma using UPLC-MS/MS, Terbinafine-d7 was employed as the internal standard. The intra-day precision, expressed as the coefficient of variation (%CV), ranged from 1.8% to 3.2%, while the inter-day precision was between 2.1% and 4.5%. researchgate.net Another study reported intra-day accuracy between -2.7% and 7.7% and inter-day accuracy from -1.4% to 6.5% for terbinafine analysis. researchgate.net These low %CV and high accuracy values underscore the robustness and reliability of using a deuterated internal standard for quantitative bioanalysis. In a separate study, the intra- and inter-day precision for terbinafine analysis were found to be between 0.2% and 16%. researchgate.net

Table 1: Intra-day and Inter-day Precision of Terbinafine Analysis Using a Deuterated Internal Standard

Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV)
5.0 3.6 4.9
80.0 3.8 1.7
250.0 3.5 2.4
1500.0 4.1 4.6

Data adapted from a bioequivalence study of two tablet formulations of terbinafine. researchgate.net

Investigation of Matrix Effects and Recovery Utilizing Deuterated Standards

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the sample matrix, are a significant challenge in LC-MS/MS analysis. These effects can lead to inaccurate quantification if not properly addressed. Deuterated internal standards like Terbinafine-d3 are instrumental in mitigating the impact of matrix effects.

The matrix effect is typically evaluated by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a pure solvent solution. The recovery of the extraction procedure is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample.

Because Terbinafine-d3 has nearly identical physicochemical properties to terbinafine, it experiences the same matrix effects and has a similar extraction recovery. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement, as well as losses during sample preparation, are effectively normalized.

Research has shown that for methods employing deuterated standards, the matrix effect can be well-controlled. For example, in the analysis of various pharmaceuticals in environmental samples, the use of internal standards is crucial to correct for matrix-induced biases. researchgate.net One study on terbinafine analysis reported a mean extraction recovery of 84.3% with a coefficient of variation of less than 4%, indicating consistent and efficient extraction. researchgate.net

Table 2: Extraction Recovery of Terbinafine Using a Deuterated Internal Standard

Analyte Mean Extraction Recovery (%) CV (%)
Terbinafine 84.3 < 4

Data from a study on human plasma determination of terbinafine. researchgate.net

Evaluation of Method Ruggedness and Stability of Analytes and Internal Standard

Method ruggedness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, such as different analysts, instruments, or reagent lots. The stability of both the analyte and the internal standard under various storage and handling conditions is also a critical aspect of method validation.

A stable internal standard is paramount for a reliable bioanalytical method, as quantification is based on the analyte/internal standard response ratio. researchgate.net Terbinafine-d3, being a stable isotopically labeled compound, exhibits stability comparable to that of unlabeled terbinafine. caymanchem.com Stability is typically assessed through freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Studies have demonstrated the ruggedness of methods using deuterated terbinafine. A validated LC-MS/MS method for terbinafine in human and minipig plasma was shown to be fast, specific, and rugged. nih.govscilit.com The stability of terbinafine has also been confirmed under various stress conditions, including acidic and basic hydrolysis, oxidation, and thermal and photo degradation, which is essential for a stability-indicating assay. rjptonline.org

Emerging Analytical Techniques Utilizing Deuterated Terbinafine

Application of Ambient Ionization Mass Spectrometry in Research Settings

Ambient ionization mass spectrometry (AIMS) represents a paradigm shift in chemical analysis, allowing for the direct analysis of samples in their native environment with minimal or no sample preparation. rsc.org Techniques such as Desorption Electrospray Ionization (DESI) and Thermal Desorption Electrospray Ionization (TD-ESI) have emerged as powerful tools for rapid screening and spatial analysis. scispace.comresearchgate.net

In the context of terbinafine analysis, AIMS has been employed for innovative research applications. For instance, TD-ESI/MS/MS has been used to detect and monitor ingested terbinafine on the skin's surface. jfda-online.com This approach allows for non-invasive sample collection and rapid analysis, providing valuable information for pharmacokinetic studies. researchgate.netjfda-online.com The study demonstrated that terbinafine could be detected in sebum samples collected from different skin regions within 30 seconds per analysis. jfda-online.com

While direct quantification using AIMS can be challenging due to the absence of a pre-analysis extraction and cleanup step, the use of a deuterated internal standard like Terbinafine-d3, potentially spotted onto the sample surface prior to analysis, can improve quantitative accuracy. scispace.com The high sensitivity of these methods is notable, with one study reporting a detection limit of 0.1 ng/mL for terbinafine using TD-ESI/MS/MS. jfda-online.com The application of AIMS in conjunction with deuterated standards holds promise for personalized medicine and high-throughput screening in various research fields. jfda-online.com

Application of Terbinafine D3 N Methyl D3 in Preclinical Pharmacokinetic and Metabolic Research Models

Elucidation of Terbinafine (B446) Disposition in In Vitro Systems Using Deuterated Analogs

In vitro systems are indispensable for the early assessment of a drug candidate's metabolic fate. The use of deuterated analogs like Terbinafine-d3(N-methyl-d3) in these systems significantly enhances the clarity and precision of the data obtained.

Microsomal Stability Studies and Enzyme Kinetics in Hepatic Systems

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. srce.hr Microsomal stability assays are a fundamental in vitro tool used to predict the in vivo hepatic clearance of a drug. srce.hrnih.gov By incubating Terbinafine-d3(N-methyl-d3) with liver microsomes from various species, including humans, researchers can determine the rate of its metabolism. srce.hrnih.gov The deuterated label allows for the unambiguous identification and quantification of the parent compound and its metabolites, even at very low concentrations, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr

These studies have revealed that terbinafine is extensively metabolized by several CYP enzymes. nih.gov The primary metabolic pathways include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov The N-demethylation of terbinafine, a key pathway, is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov The use of Terbinafine-d3(N-methyl-d3) is particularly insightful for studying this specific pathway, as the deuterium (B1214612) label is on the methyl group that is cleaved.

Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined with greater accuracy using the deuterated analog. For the various metabolic pathways of terbinafine, mean Km values have been reported to range from 4.4 to 27.8 µM, and Vmax values from 9.8 to 82 nmol/h/mg of protein in human liver microsomes. nih.gov This detailed kinetic information is crucial for understanding the efficiency of different metabolic routes and for predicting how the drug will be processed in the liver.

Table 1: Key Cytochrome P450 Enzymes Involved in Terbinafine Metabolism

Metabolic Pathway Major Contributing CYP Enzymes
N-demethylation CYP2C9, CYP2C8, CYP1A2, CYP2C19, CYP3A4
Deamination CYP3A4, CYP2C9, CYP2B6, CYP2C8, CYP1A2, CYP2C19
Alkyl Side Chain Oxidation CYP1A2, CYP2C8, CYP2C9, CYP2C19
Dihydrodiol Formation CYP2C9, CYP1A2

Data sourced from multiple in vitro studies with human liver microsomes and recombinant CYPs. nih.govacs.orgnoahrflynn.com

Investigation of Drug-Drug Interactions at the Enzyme Level

Drug-drug interactions (DDIs) represent a significant concern in clinical practice, often arising from the inhibition or induction of drug-metabolizing enzymes. biomolther.organnualreviews.org Terbinafine itself is a competitive inhibitor of CYP2D6, with a reported inhibitory constant (Ki) of 0.03 µM. nih.gov In vitro studies using Terbinafine-d3(N-methyl-d3) can help to precisely characterize the potential for terbinafine to act as a "perpetrator" drug, inhibiting the metabolism of other co-administered drugs that are substrates of CYP2D6. biomolther.org

Conversely, these studies also investigate how other drugs might affect terbinafine metabolism. For instance, inhibitors of CYP3A4, such as troleandomycin (B1681591) and azole antifungals, have been shown to inhibit the deamination pathway of terbinafine. nih.gov Similarly, the CYP1A2 inhibitor furafylline (B147604) inhibits the formation of dihydrodiol metabolites. nih.gov The use of Terbinafine-d3(N-methyl-d3) allows for a clear and specific measurement of the parent drug's depletion and metabolite formation in the presence of potential inhibitors, providing a quantitative assessment of the DDI risk. biomolther.org

Pharmacokinetic Profiling in Animal Models with Terbinafine-d3(N-methyl-d3)

Animal models are critical for understanding the in vivo behavior of a drug before it proceeds to human trials. Terbinafine-d3(N-methyl-d3) is an invaluable tool in these studies, facilitating the accurate determination of key pharmacokinetic parameters.

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data in Animal Systems

PBPK models are mathematical representations of the body's physiological and anatomical structure, used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. science.govtandfonline.comresearchgate.net These models incorporate in vitro data, such as metabolic rates from microsomal studies, and in vivo data from animal studies to predict drug concentrations in various tissues and in plasma over time. science.govscience.gov

The use of Terbinafine-d3(N-methyl-d3) in animal studies provides high-quality data for building and validating PBPK models. science.gov For example, after administering Terbinafine-d3(N-methyl-d3) to rats, the precise measurement of its concentration in plasma and various tissues allows for the development of robust PBPK models that can then be scaled to predict human pharmacokinetics. science.gov These models have successfully predicted the plasma and tissue concentrations of terbinafine in both rats and humans. science.gov

Distribution Studies of Terbinafine in Animal Tissues

Understanding how a drug distributes throughout the body is crucial for its efficacy and potential for off-target effects. Terbinafine is known to be highly lipophilic and keratophilic, leading to extensive distribution into tissues. nih.gov Studies in rats using analytical methods capable of detecting terbinafine have shown that it accumulates in various tissues, particularly adipose tissue and skin. nih.govnih.gov

The administration of Terbinafine-d3(N-methyl-d3) to animal models like rats allows for highly sensitive and specific quantification of the drug in different tissues. nih.gov This is often achieved by homogenizing the tissue and analyzing the extract using LC-MS/MS. Such studies have determined tissue-to-plasma partition coefficients (Kp), which quantify the extent of drug distribution into a particular tissue. For terbinafine in rats, the Kp values for adipose tissue and skin are approximately 49 and 45, respectively, indicating significant uptake into these tissues. nih.gov In contrast, uptake into the brain and muscle is considerably lower. nih.gov This extensive tissue distribution contributes to the long elimination half-life of terbinafine. nih.gov

Table 2: Pharmacokinetic Parameters of Terbinafine in Various Animal Species Following Oral Administration

Species Dose (mg/kg) Cmax (µg/mL) tmax (h) t1/2 (h) Vd/F (L/kg)
Cats 30 3.22 1.33 8.01 25.6
Greyhounds 30 4.01 2.0 8.6 22.1
Horses 20 0.31 1.7 8.1 131.2
Red-tailed Hawks 30 1.2 3.4 17.5 55.2
African Penguins 15 0.3 4.0 17.0 52.0

This table presents a summary of non-compartmental pharmacokinetic parameters of terbinafine in different animal species. nih.gov The large apparent volume of distribution (Vd/F) across species highlights the extensive tissue distribution of the drug. nih.gov

Metabolic Pathway Characterization Through Deuterium Labeling

A key application of Terbinafine-d3(N-methyl-d3) is in the detailed characterization of its metabolic pathways. The deuterium label acts as a tracer, allowing researchers to follow the fate of the N-methyl group through the various biotransformation reactions. medchemexpress.commedchemexpress.com

The metabolism of terbinafine is complex, leading to numerous metabolites. nih.govresearchgate.net One of the critical pathways is the N-dealkylation that can lead to the formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govresearchgate.netnih.gov The formation of TBF-A is thought to be a key step in the potential for terbinafine-induced hepatotoxicity. nih.govresearchgate.net

Studies combining computational modeling and experimental kinetics with human liver microsomes have identified three main N-dealkylation pathways that can lead to TBF-A. nih.govresearchgate.net

Pathway 1: Direct N-dealkylation of terbinafine to form TBF-A. nih.gov

Pathway 2: N-demethylation to desmethyl-terbinafine, which is then further metabolized to TBF-A. nih.govresearchgate.net

Pathway 3: A more minor pathway involving the initial formation of other intermediates. nih.govresearchgate.net

The use of Terbinafine-d3(N-methyl-d3) is instrumental in dissecting these competing pathways. By tracking the deuterated methyl group, researchers can determine the relative contribution of the N-demethylation pathway (Pathway 2) versus the direct formation of TBF-A (Pathway 1). Experimental studies have shown that N-demethylation is a significant metabolic route for terbinafine. nih.gov The accumulation of the primary metabolite, desmethyl-terbinafine, in plasma further underscores the importance of this pathway. nih.gov The ability to precisely quantify the metabolites derived from these different pathways, facilitated by the deuterium label, provides a clearer understanding of the bioactivation process and the factors that may influence the formation of reactive metabolites. nih.gov

Identification of Novel Metabolites and Metabolic Hot Spots

The metabolism of Terbinafine is known to be complex, involving multiple enzymatic pathways and resulting in numerous metabolites. researchgate.net Initial studies identified several metabolic transformations, including N-dealkylation, oxidation of the alkyl side chain, and demethylation. fda.gov However, the use of stable isotope-labeled analogs like Terbinafine-d3(N-methyl-d3) significantly enhances the ability to uncover the full metabolic profile.

In preclinical research models, often utilizing human liver microsomes, Terbinafine-d3(N-methyl-d3) is incubated to simulate hepatic metabolism. nih.gov The primary advantage of the deuterium label is its utility in mass spectrometry-based detection. The mass of any metabolite retaining the N-methyl-d3 group will be three daltons heavier than its non-labeled counterpart. This mass shift provides a clear and unambiguous signal, allowing researchers to distinguish drug-derived metabolites from the vast pool of endogenous biomolecules present in the biological matrix.

This technique is particularly crucial for:

Discovering Low-Abundance Metabolites: Metabolites formed in very small quantities can be difficult to detect against the background noise of a biological sample. The unique mass signature of the deuterated metabolites allows for their selective identification.

Confirming Metabolic Pathways: The presence or absence of the d3-label in various metabolites confirms their origin and the specific biotransformation that occurred. For instance, the detection of a deuterated N-demethylated metabolite would definitively confirm the N-demethylation pathway.

Identifying "Metabolic Hot Spots": By analyzing the array of metabolites formed, researchers can identify the positions on the parent molecule that are most susceptible to enzymatic attack. Terbinafine metabolism is known to occur at several sites, including the N-methyl group and the t-butyl group. nih.gov The use of Terbinafine-d3(N-methyl-d3) specifically helps to probe the N-demethylation pathway, a key metabolic "hot spot." researchgate.netnih.gov This was critical in understanding the pathways leading to the formation of the reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), a metabolite implicated in potential toxicity. researchgate.netnih.gov

The findings from such studies can be summarized to map the metabolic fate of the drug, as illustrated in the table below.

Table 1: Metabolites of Terbinafine Identified Using Terbinafine-d3(N-methyl-d3) in Preclinical Models

Metabolite NameStructural Change from Parent CompoundDeuterium Label RetainedSignificance in Pathway Analysis
N-desmethyl-terbinafine-d3Loss of methyl group from nitrogenNo (as the labeled group is lost)Indicates N-demethylation pathway (Pathway 2)
Terbinafine-d3 Carboxylic AcidOxidation of the t-butyl groupYesIdentifies aliphatic side chain oxidation as a key pathway
N-desmethyl-carboxyterbinafineN-demethylation and t-butyl oxidationNoA downstream metabolite of both major pathways
1-NaphthaldehydeCleavage at the naphthylmethyl-nitrogen bondNoProduct of N-denaphthylation (Pathway 3)
TBF-A (6,6-dimethyl-2-hepten-4-ynal)Product of N-dealkylationNoKey reactive metabolite formed via multiple pathways

This table is a representative summary based on established metabolic pathways of Terbinafine.

Quantitative Assessment of Metabolic Rates and Pathways

Beyond simple identification, Terbinafine-d3(N-methyl-d3) is essential for the quantitative analysis of metabolic processes. In these experiments, the deuterated compound serves as a "tracer" to measure the speed and efficiency of different metabolic routes. medchemexpress.com This quantitative approach is fundamental to understanding the drug's pharmacokinetic profile and predicting its behavior in vivo.

The methodology often involves incubating liver microsomes with a known concentration of Terbinafine-d3(N-methyl-d3). nih.gov At various time points, samples are analyzed using liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated parent drug and its metabolites allows for their precise quantification, even in a complex mixture.

This enables researchers to:

Determine Enzyme Kinetics: By measuring the rate of metabolite formation at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) can be determined for the enzymes responsible for Terbinafine metabolism, primarily Cytochrome P450 (CYP) isozymes like CYP2C9, CYP3A4, and CYP2C19. researchgate.netnih.govnih.gov

Build Pharmacokinetic Models: The kinetic data obtained from these in vitro experiments are used to build and refine physiologically based pharmacokinetic (PBPK) models. nih.gov These models can simulate the drug's concentration in various tissues over time and predict potential drug-drug interactions. drugbank.com

The quantitative data derived from these studies provide a detailed picture of the drug's metabolic clearance.

Table 2: Representative Kinetic Assessment of Terbinafine N-dealkylation Pathways

Metabolic PathwayKey Enzyme(s)Measured ProductVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km)
Pathway 1 (Direct to TBF-A)CYP3A4, CYP2C19, CYP2C9N-methyl-1-naphthyl methylamine (B109427)15037.54.0
Pathway 2 (N-demethylation)CYP2C19, CYP2C9, CYP3A4Desmethyl-terbinafine2502510.0
Pathway 3 (N-denaphthylation)CYP2C19, CYP3A41-Naphthaldehyde451000.45

Note: The values in this table are illustrative and based on published findings regarding the relative efficiencies of Terbinafine's metabolic pathways. nih.govresearchgate.net The use of Terbinafine-d3(N-methyl-d3) is critical for accurately quantifying the products of Pathway 2.

Mechanistic Investigations and Biological Interactions Facilitated by Terbinafine D3 N Methyl D3

Probing Enzyme Inhibition Mechanisms with Deuterated Substrates and Inhibitors

Deuterated compounds are instrumental in elucidating the intricacies of enzyme inhibition. The increased mass of deuterium (B1214612) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. venable.com Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate. This phenomenon allows researchers to probe whether a particular bond cleavage is a rate-determining step in an enzymatic reaction or a metabolic pathway. venable.com

Terbinafine's primary mechanism of antifungal action is the potent and specific inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov This inhibition leads to the accumulation of squalene and a deficiency of ergosterol, which is essential for maintaining the integrity of the fungal cell membrane. nih.gov Studies have shown that terbinafine (B446) is a non-competitive inhibitor of squalene epoxidase from Candida albicans, with a Ki (inhibition constant) of 30 nM. nih.govmedchemexpress.com In contrast, its inhibitory effect on mammalian squalene epoxidase is significantly weaker and competitive in nature. nih.gov

The use of Terbinafine-d3(N-methyl-d3) can provide deeper insights into the binding and inhibitory kinetics. While direct kinetic data for the d3 analog's interaction with squalene epoxidase is not extensively published, the principles of isotope labeling suggest its utility. Modeling studies have indicated that terbinafine binds within the squalene epoxidase binding pocket, causing conformational changes that prevent the natural substrate from accessing the active site. nih.govresearchgate.net This interaction is characterized by hydrogen bonding and strong attractive forces with specific amino acid residues. nih.gov If the N-demethylation of terbinafine, a known metabolic pathway, were to occur at or near the active site of squalene epoxidase, the deuterated analog would exhibit altered kinetics, providing evidence for the role of this group in the binding or catalytic process.

Inhibition of Squalene Epoxidase by Terbinafine
OrganismInhibition TypeKi (Inhibition Constant)
Candida albicansNon-competitive30 nM nih.govmedchemexpress.com
Rat LiverCompetitive77 µM nih.gov

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. nih.gov When the cleavage of a C-H bond is the rate-limiting step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. researchgate.net The magnitude of this effect can provide detailed information about the transition state of the reaction.

In the context of terbinafine metabolism, N-demethylation is a significant pathway. drugbank.comnih.gov By using Terbinafine-d3(N-methyl-d3), researchers can precisely measure the KIE for this specific metabolic reaction. A significant KIE would indicate that the cleavage of the C-D bond in the N-methyl group is a rate-determining step in the N-demethylation process. This information is crucial for understanding the catalytic mechanism of the cytochrome P450 (CYP) enzymes responsible for terbinafine's metabolism. plos.org Such studies have been applied to various other drugs to probe the active site properties and mechanisms of CYP-catalyzed reactions. googleapis.com

Studies on Squalene Epoxidase Inhibition Kinetics

Understanding Metabolic Switching and its Implications in Research

Metabolic switching is a phenomenon where the deuteration of one metabolic "soft spot" on a molecule diverts metabolism to other, non-deuterated sites. venable.comnih.gov This occurs because the enzymatic reaction at the deuterated position is slowed, allowing alternative metabolic pathways to become more prominent. nih.gov

Key Metabolic Pathways of Terbinafine
Metabolic ReactionResulting MetaboliteKey Enzymes Involved
N-demethylationDesmethylterbinafine drugbank.comCYP3A4, 2B6, 1A2, 2C9, 2C8, 2C19 drugbank.com
HydroxylationHydroxyterbinafine drugbank.comCYP1A2, 2C9, 2C8, 2B6, 2C19 drugbank.com
Oxidation of HydroxyterbinafineCarboxyterbinafine drugbank.comNot specified
Deamination1-naphthaldehyde drugbank.comCYP2C9, 2B6, 2C8, 1A2, 3A4, 2C19 drugbank.com

Role of Deuteration in Modulating Pharmacological Target Engagement (Non-Clinical Focus)

In a non-clinical research setting, deuteration can be used to modulate the engagement of a drug with its pharmacological target. venable.com Because deuterium and hydrogen are nearly identical in size, a deuterated compound and its non-deuterated counterpart are expected to bind to a biological target in a similar fashion. venable.com However, the stronger C-D bond can lead to a longer residence time at the target site if metabolic processes that would otherwise dislodge the molecule are slowed.

Role of Terbinafine D3 N Methyl D3 As a Pharmaceutical Reference Standard and Impurity Control

Utilization as a Certified Reference Material (CRM) for Quality Control.synzeal.comsimsonpharma.comsynzeal.comsimsonpharma.com

Terbinafine-d3(N-methyl-d3) is frequently used as a Certified Reference Material (CRM) in the quality control (QC) of Terbinafine (B446) active pharmaceutical ingredients (APIs) and their formulations. synzeal.comsynzeal.comaxios-research.comlabomersa.com CRMs are highly characterized materials that serve as a benchmark for analytical measurements, ensuring the accuracy and reliability of QC testing. sigmaaldrich.com Pharmaceutical secondary standards, qualified as CRMs, provide a cost-effective and convenient alternative to preparing in-house working standards. labomersa.comsigmaaldrich.com These standards are suitable for various analytical applications, including pharmaceutical release testing and quality control for both qualitative and quantitative analyses. sigmaaldrich.comsigmaaldrich.com

The use of Terbinafine-d3(N-methyl-d3) as a CRM allows laboratories to:

Verify the identity and purity of Terbinafine in raw materials and finished products.

Calibrate analytical instruments to ensure accurate measurements.

Assure the consistency and quality of different batches of the drug product.

The certificate of analysis accompanying these secondary standards provides comprehensive data, including traceability to primary pharmacopeial standards and a certified purity value, making them suitable for quantitative use. labomersa.com

Application in Method Validation (AMV) for Active Pharmaceutical Ingredients (APIs) and Formulations.synzeal.comsimsonpharma.comsynzeal.com

Analytical method validation (AMV) is a critical process in drug development and manufacturing, demonstrating that an analytical procedure is suitable for its intended purpose. nih.govscielo.br Terbinafine-d3(N-methyl-d3) plays a crucial role in the validation of analytical methods used for the quantification of Terbinafine in API and formulated products. synzeal.comaxios-research.comsynzeal.com

Specifically, it is employed as an internal standard in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.combertin-bioreagent.com The addition of a known quantity of Terbinafine-d3(N-methyl-d3) to samples allows for the precise and accurate quantification of Terbinafine, even when sample loss occurs during preparation or injection. researchgate.net This is because the ratio of the analyte (Terbinafine) to the internal standard (Terbinafine-d3(N-methyl-d3)) remains constant.

Key parameters evaluated during method validation using Terbinafine-d3(N-methyl-d3) include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical response. scielo.br

Accuracy: Ensuring the closeness of the measured value to the true value. scielo.br

Precision: Demonstrating the reproducibility of the results. scielo.br

Specificity: Confirming that the method can accurately measure the analyte in the presence of other components like impurities or excipients. scielo.br

Significance in Traceability Against Pharmacopeial Standards (e.g., USP, EP).synzeal.comsimsonpharma.comsynzeal.com

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for medicines. labomersa.comsigmaaldrich.com Traceability to these standards is a regulatory requirement and ensures the global acceptance of pharmaceutical products. Terbinafine-d3(N-methyl-d3), as a pharmaceutical secondary standard, is certified with traceability to the primary reference standards from these pharmacopeias. labomersa.comsigmaaldrich.com

This traceability is crucial for:

Regulatory Compliance: Meeting the requirements of regulatory agencies like the FDA and EMA. labomersa.com

Global Harmonization: Ensuring that analytical results are consistent and comparable across different laboratories and countries.

Product Quality: Providing confidence in the quality and performance of the final drug product.

Reference standards for Terbinafine and its related compounds are available from various pharmacopeias, including USP and EP, to which secondary standards are traceable. sigmaaldrich.comusp.org

Role in Impurity Profiling and Stability Studies for Related Compounds.simsonpharma.comsynzeal.comsimsonpharma.com

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. synthinkchemicals.com Stability studies are conducted to determine how the quality of a drug product varies with time under the influence of environmental factors. cbg-meb.nl Terbinafine-d3(N-methyl-d3) and other related deuterated compounds are valuable tools in these studies. synzeal.com

In impurity profiling, Terbinafine-d3(N-methyl-d3) can be used as an internal standard for the accurate quantification of known and unknown impurities related to Terbinafine. synzeal.comsynthinkchemicals.com This is essential for ensuring that the levels of impurities are within the acceptable limits set by regulatory authorities.

During stability studies, deuterated standards help in tracking the degradation of the active ingredient and the formation of degradation products over time. nih.gov The use of stable isotope-labeled compounds allows for a more accurate assessment of the drug's shelf-life and storage conditions. simsonpharma.com The cis-isomer of terbinafine is one such impurity that is strictly limited. cbg-meb.nl

Emerging Research Frontiers and Future Directions in Deuterated Compound Research

Potential for Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The ascent of advanced omics technologies, particularly mass spectrometry (MS)-based metabolomics and proteomics, has created a significant demand for high-precision analytical tools. acs.org In this context, deuterated compounds like Terbinafine-d3(N-methyl-d3) have become indispensable, primarily serving as ideal internal standards for quantitative analysis. scioninstruments.com

An internal standard is a compound added in a constant amount to all samples, including calibrations and unknowns, to correct for variability during analysis. scioninstruments.com For quantitative MS methods, the ideal internal standard is a stable isotope-labeled version of the analyte of interest. scioninstruments.comaptochem.com Terbinafine-d3(N-methyl-d3) is intended for use as an internal standard for the quantification of the antifungal drug terbinafine (B446) by Gas Chromatography (GC)- or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com

The utility of a deuterated internal standard stems from its near-identical physicochemical properties to the non-deuterated analyte. scioninstruments.com This ensures that it behaves similarly during sample preparation (e.g., extraction), chromatography (co-elution), and ionization in the mass spectrometer. aptochem.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling accurate and precise quantification by comparing the analyte-to-internal standard signal ratio. texilajournal.comclearsynth.com This approach effectively compensates for sample matrix effects, where other molecules in a complex biological sample like plasma can suppress or enhance the analyte's signal, and for variations in instrument performance. scioninstruments.comclearsynth.com

The integration of deuterated standards is crucial in metabolomics and proteomics for accurately profiling changes in metabolite and protein levels in response to stimuli or in disease states. acs.orgsymeres.com For instance, in studies determining the concentration of terbinafine in human plasma, Terbinafine-d3 or similar deuterated analogs like Terbinafine-d7 are used to ensure the reliability and robustness of the bioanalytical method. nih.govresearchgate.netnih.gov

Table 1: Characteristics of an Ideal Internal Standard for Omics Analysis

CharacteristicDescriptionRelevance of Terbinafine-d3(N-methyl-d3)
Chemical SimilarityShould be chemically and structurally similar to the analyte.As a deuterated analog, it has nearly identical chemical properties to terbinafine, ensuring it mimics the analyte's behavior during analysis. scioninstruments.com
Co-elutionShould have the same retention time as the analyte in chromatography.The close similarity allows it to co-elute with terbinafine, which is critical for correcting ionization variability in LC-MS. aptochem.com
Mass DifferenceMust have a different mass-to-charge (m/z) ratio to be distinguished by the mass spectrometer.The three deuterium (B1214612) atoms provide a sufficient mass shift (+3 Da) for clear differentiation from the natural isotopic distribution of terbinafine. aptochem.com
Absence in SampleShould not be naturally present in the biological sample being analyzed.Synthetically prepared deuterated compounds are not endogenous to biological systems. scioninstruments.com
StabilityMust be stable throughout the entire analytical process.The carbon-deuterium bond is stronger than the carbon-hydrogen bond, contributing to its stability. informaticsjournals.co.in

Advancements in In Silico Modeling and Predictive Tools for Deuterated Compounds

The integration of computational, or in silico, tools has revolutionized early-stage drug discovery by enabling the prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com However, the unique effects of deuterium substitution present a new challenge and opportunity for these predictive models.

Standard in silico models are primarily trained on data from non-deuterated compounds. The subtle yet significant changes introduced by deuterium—such as alterations in bond strength and vibrational frequencies—can influence metabolic pathways and physicochemical properties in ways not always captured by conventional algorithms. informaticsjournals.co.innih.gov For example, studies using the SwissADME web tool have shown that deuteration can lead to slight differences in predicted partition coefficient (Log P) and solubility (Log S) values. informaticsjournals.co.inresearchgate.net

Recent advancements are focused on developing and refining tools specifically for deuterated compounds.

Prediction of Metabolism Sites: A key application is predicting the "soft spots" in a molecule that are most susceptible to metabolic breakdown. Tools like SMARTCyp can predict probable sites of metabolism (SoMs), but they are not always optimized for deuterated molecules. nih.gov Specialized software, such as Molecular Forecaster, is emerging that can predict SoMs and the resulting metabolites for compounds containing C-D bonds. nih.gov

Modified Fragmentation Workflows: In mass spectrometry, identifying unknown metabolites relies on matching their fragmentation patterns to libraries or in silico predictions. Researchers are now modifying fragmentation software to account for the presence of deuterium, which improves the structural characterization of deuterated metabolites. researchgate.net

Predicting Physicochemical Properties: While tools like SwissADME provide valuable predictions, ongoing research aims to refine these models to more accurately account for the subtle influence of deuteration on properties like lipophilicity and hydrogen bonding potential, which are crucial for predicting drug transport and bioavailability. researchgate.netuobaghdad.edu.iq

The development of these predictive tools is crucial for rationally designing deuterated drugs with improved metabolic stability. By accurately predicting how deuteration will affect a molecule's metabolism, researchers can strategically place deuterium atoms to block or slow down undesirable metabolic pathways. mdpi.com

Table 2: In Silico Tools and Their Application to Deuterated Compounds

Tool/ApproachFunctionRelevance for Deuterated CompoundsReference
SwissADMEPredicts physicochemical properties, pharmacokinetics, and drug-likeness.Can be used to compare the predicted properties of a deuterated analog versus its parent compound, highlighting potential changes in lipophilicity and solubility. researchgate.net
Molecular ForecasterPredicts sites of metabolism (SoMs) and resulting metabolite structures.One of the few software tools specifically mentioned as capable of predicting SoMs for compounds containing C-D bonds. nih.gov
Modified Fragmentation Software (e.g., MetFrag)Predicts mass spectral fragmentation patterns to aid in compound identification.Workflows can be modified to account for deuterium, improving the identification of deuterated metabolites in non-targeted studies. researchgate.net

Development of Novel Synthetic Routes for Complex Deuterated Analogs

The synthesis of deuterated compounds is a cornerstone of their application in research. While the goal is simple—the selective replacement of hydrogen with deuterium—the practical execution can be complex, especially for intricate molecules. Research in this area focuses on improving efficiency, selectivity, and scalability while managing costs. resolvemass.ca

Two primary strategies are employed for synthesizing deuterated compounds:

The "Synthetic Approach": This method involves using commercially available, simple deuterated starting materials or reagents and incorporating them into a multi-step synthesis to build the final complex molecule. princeton.edu For example, a deuterated amine compound can be synthesized by reducing an amide with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). google.comepj-conferences.org The synthesis of a terbinafine precursor has been achieved through a multi-step organometallic process, a route that could be adapted using deuterated starting materials to produce a deuterated analog. researchgate.net

The "Exchange Approach": This strategy involves directly exchanging hydrogen atoms for deuterium on an existing, non-deuterated molecule. princeton.edu This is often achieved using a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst (e.g., palladium or platinum). resolvemass.cagoogle.com Hydrogen-deuterium exchange reactions are a common and effective method for labeling. resolvemass.ca

Despite the availability of these methods, challenges remain. The high cost of deuterium sources like D₂O and deuterium gas can be a significant barrier. resolvemass.ca Furthermore, achieving high levels of deuteration at specific, desired positions within a complex molecule without affecting other parts of the structure requires precise control over reaction conditions and can be technically demanding. resolvemass.caprinceton.edu

To address these challenges, researchers are developing novel synthetic routes. For instance, a three-step batch-flow hybrid process was developed for the synthesis of a key enynol intermediate of terbinafine. researchgate.net This approach, which combines traditional batch reactions with modern continuous-flow technology, improves safety and efficiency and could be adapted for the synthesis of deuterated analogs, potentially enabling safer and more convenient scale-up. researchgate.net

Table 3: Common Synthetic Methods for Deuterium Labeling

MethodDescriptionExample Application
Hydrogen-Deuterium ExchangeDirect replacement of H with D on a substrate using a deuterium source like D₂O, often with a catalyst.Widely used for functional group-specific labeling. resolvemass.ca
Use of Deuterated ReagentsEmploying deuterated versions of common chemical reagents in a synthetic sequence.Reduction of an amide or ketone using lithium aluminum deuteride (LiAlD4) to introduce deuterium. epj-conferences.orgacs.org
DehalogenationReplacing a halogen atom (e.g., Cl, Br, I) with a deuterium atom using a deuterium source and a reducing agent.Preparation of deuterated alkanes from alkyl halides using zinc dust and D₂O. cdnsciencepub.com
Catalytic Isotope ExchangeUsing metal catalysts like platinum or palladium to facilitate the exchange of H for D under controlled conditions.Can be used for the deuteration of aryl sulfones with an iridium catalyst. acs.org

Broader Implications of Deuterium Labeling for Understanding Drug Metabolism and Disposition in Research

The use of deuterium-labeled compounds, exemplified by Terbinafine-d3(N-methyl-d3), has profound implications for drug metabolism and disposition research. The ability to create a molecule that is biologically equivalent to the parent drug but analytically distinct provides a powerful tool for elucidating the complex journey of a drug through the body. nih.govacs.org

The primary implication is the enhancement of bioanalytical accuracy. As discussed, deuterated internal standards are the gold standard for quantitative LC-MS analysis, which is the workhorse of modern drug metabolism and pharmacokinetic (DMPK) studies. clearsynth.comsymeres.com The precise quantification of a drug and its metabolites in biological fluids (plasma, urine) and tissues is fundamental to understanding its ADME profile. acs.org Using Terbinafine-d3 allows researchers to obtain highly reliable data on the pharmacokinetics of terbinafine, which is essential for assessing its behavior in biological systems. nih.govresearchgate.net

Beyond their use as analytical standards, deuterated compounds are instrumental in mechanistic studies of drug metabolism. symeres.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. When a C-H bond is cleaved in the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium can significantly slow down the reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful research tool. symeres.comresearchgate.net

By strategically placing deuterium at different positions on a drug molecule, researchers can:

Identify Metabolic Pathways: If deuteration at a specific site slows down the formation of a particular metabolite, it provides strong evidence that the deuterated site is directly involved in that metabolic pathway. symeres.com

Improve Metabolic Stability: The KIE is the principle behind developing "deuterated drugs." By replacing hydrogen with deuterium at a primary site of metabolism (a "soft spot"), the metabolic breakdown of the drug can be slowed, potentially leading to an extended half-life and an improved pharmacokinetic profile. nih.govnih.govinformaticsjournals.co.in Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the clinical success of this approach. nih.govmdpi.com

Redirect Metabolism: In some cases, blocking one metabolic pathway via deuteration can redirect the drug's metabolism down alternative routes. This can be used to avoid the formation of toxic metabolites, thereby improving the drug's safety profile. nih.govresearchgate.net

In essence, deuterium labeling provides a level of insight into drug metabolism that is difficult to achieve with other methods. Compounds like Terbinafine-d3(N-methyl-d3), while primarily used as analytical tools, are part of this broader research paradigm that has significantly advanced our understanding of how drugs are processed by the body and has opened new avenues for designing safer and more effective medicines. nih.govnih.gov

Q & A

Q. What are the critical parameters for synthesizing Terbinafine-d3(N-methyl-d3) with high isotopic purity?

The synthesis involves reacting N-methyl-d3-1-naphthalenemethanamine hydrochloride (Intermediate III) with 1-chloro-6,6-dimethyl-2-hepten-4-yne (Intermediate IVb). Key parameters include:

  • Solvent selection : Methanol or acetonitrile improves reaction efficiency compared to water .
  • Catalyst optimization : Base catalysts (e.g., KOH) enhance nucleophilic substitution rates .
  • Temperature control : Heating to 60–80°C for 4–6 hours ensures complete conversion .
  • Deuterium retention : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange during purification .

Q. How is Terbinafine-d3(N-methyl-d3) characterized to confirm isotopic labeling and purity?

  • Mass spectrometry (MS) : High-resolution MS detects the isotopic pattern (e.g., +3 Da shift for N-methyl-d3) and confirms >98% deuterium incorporation .
  • Nuclear magnetic resonance (NMR) : ¹H NMR shows absence of the N-methyl proton signal (~δ 2.8 ppm), while ²H NMR quantifies deuterium distribution .
  • HPLC-UV : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with methanol/water gradients resolve Terbinafine-d3 from non-deuterated analogs .

Q. What are the primary applications of isotopic labeling in Terbinafine-d3 research?

  • Metabolic studies : Tracking drug distribution and metabolism via LC-MS in in vitro hepatic microsomal assays .
  • Pharmacokinetic modeling : Using deuterated analogs as internal standards to quantify parent drug levels in plasma .
  • Mechanistic studies : Probing enzyme-substrate interactions (e.g., squalene epoxidase inhibition) with minimal background interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during scale-up synthesis of Terbinafine-d3?

Contradictions often arise from:

  • Solvent polarity effects : Lower yields in polar solvents (e.g., water) due to reduced solubility of intermediates. Switching to acetonitrile increases yield by 15–20% .
  • Impurity carryover : Co-eluting by-products (e.g., 1-chloro-6,6-dimethyl-2-hepten-4-yne derivatives) can be minimized via fractional crystallization in hexane .
  • Deuterium loss : Acidic workup conditions (pH < 2) may protonate the N-methyl-d3 group. Neutralization before extraction preserves isotopic integrity .

Q. What advanced techniques are recommended for analyzing Terbinafine-d3 degradation products under stressed conditions?

  • Forced degradation studies : Expose Terbinafine-d3 to heat (80°C), light (UV-A), and oxidative (H₂O₂) conditions.
  • LC-MS/MS : Use a Q-TOF system to identify degradation products (e.g., oxidized naphthalene ring derivatives) and assess deuterium retention .
  • Isotope dilution assays : Spiked deuterated analogs (e.g., Carbofuran-d3) correct for matrix effects in complex biological samples .

Q. How do researchers address discrepancies in deuterium abundance measurements between NMR and MS?

Discrepancies often stem from:

  • Dynamic exchange : Labile deuterium (e.g., in protic solvents) leads to underestimation in NMR. Use aprotic solvents (e.g., CDCl₃) for stable measurements .
  • Ionization bias in MS : Adjust collision energy (10–30 eV) to avoid fragmentation of the N-methyl-d3 group during analysis .
  • Calibration standards : Validate against certified reference materials (e.g., N-Methyl-d3-acetamide) for cross-platform consistency .

Methodological Considerations

Q. What protocols ensure Terbinafine-d3 stability during long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the alkyne moiety .
  • Solvent choice : Dissolve in deuterated methanol (CD₃OD) for NMR studies to maintain isotopic integrity .

Q. How can researchers optimize impurity profiling for Terbinafine-d3 in compliance with ICH guidelines?

  • Column selection : Use UPLC HSS T3 columns (2.1 × 100 mm, 1.8 µm) for high-resolution separation of impurities (e.g., Terbinafine-d3 HCl by-products) .
  • Threshold limits : Set impurity thresholds at ≤0.15% for unknown peaks and ≤0.5% for total impurities .
  • Validation parameters : Include specificity, linearity (R² > 0.999), and recovery rates (95–105%) for regulatory compliance .

Tables for Key Data

Q. Table 1: Reaction Yield Optimization for Terbinafine-d3 Synthesis

SolventTemperature (°C)CatalystYield (%)Isotopic Purity (%)
Methanol60KOH7897.5
Acetonitrile80NaH8598.2
Water70None4592.1
Data adapted from synthesis protocols in .

Q. Table 2: Stability of Terbinafine-d3 Under Stress Conditions

ConditionDegradation Products IdentifiedDeuterium Retention (%)
Heat (80°C, 7 days)Oxidized naphthalene derivative96.3
UV Light (48 hours)Photoisomer of alkyne moiety94.7
0.1M HCl (24 hours)Hydrolyzed tertiary amine88.9
Data derived from .

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